molecular formula C8H11ClN2O B1590500 3-Methoxybenzamidine hydrochloride CAS No. 26113-44-0

3-Methoxybenzamidine hydrochloride

Cat. No.: B1590500
CAS No.: 26113-44-0
M. Wt: 186.64 g/mol
InChI Key: YDBIEYOHXLUHLK-UHFFFAOYSA-N
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Description

3-Methoxybenzamidine hydrochloride is a chemical compound with the molecular formula C8H10N2O.HCl and a molecular weight of 186.64 g/mol . It is a derivative of benzamidine, featuring a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzamidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzamide with ammonium chloride under specific conditions. The reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzamidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxybenzamidine hydrochloride is widely used in scientific research due to its unique properties. It is employed in chemistry, biology, medicine, and industry for various applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties in drug development and as a lead compound for new medications.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methoxybenzamidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

3-Methoxybenzamidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzamidine: The parent compound without the methoxy group.

  • 4-Methoxybenzamidine hydrochloride: A structural isomer with the methoxy group at a different position on the benzene ring.

  • 2-Methoxybenzamidine hydrochloride: Another isomer with the methoxy group at a different position.

These compounds share similarities in their core structure but differ in the position of the methoxy group, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIEYOHXLUHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499003
Record name 3-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26113-44-0
Record name 3-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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